(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide
Description
This compound is a highly complex, stereochemically defined molecule featuring a tetrahydro-2-oxo-1(2H)-pyrimidine core substituted with a 2-(2,6-dimethylphenoxy)acetyl group at the 3-position. The N-terminal side chain includes a pentyl backbone with multiple stereocenters (1S,3S,4S) and functional groups, such as a secondary alcohol, a benzyl-protected amine, and an additional 2-(2,6-dimethylphenoxy)acetyl substituent. The alpha-(1-methylethyl) group introduces further steric complexity. The compound’s design emphasizes hydrophobic interactions and stereoselectivity, critical for binding specificity and potency .
Properties
Molecular Formula |
C47H58N4O7 |
|---|---|
Molecular Weight |
791.0 g/mol |
IUPAC Name |
N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[3-[2-(2,6-dimethylphenoxy)acetyl]-2-oxo-1,3-diazinan-1-yl]-3-methylbutanamide |
InChI |
InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-50(47(51)56)42(54)30-58-45-34(5)18-14-19-35(45)6)46(55)48-38(26-36-20-9-7-10-21-36)28-40(52)39(27-37-22-11-8-12-23-37)49-41(53)29-57-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43,52H,15,24-30H2,1-6H3,(H,48,55)(H,49,53) |
InChI Key |
UHWCOWBJLYNDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCN(C4=O)C(=O)COC5=C(C=CC=C5C)C)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of (5S)-2-Amino-5-N,N-Dibenzylamino-4-Oxo-1,6-Diphenylhex-2-Ene
The foundational step in lopinavir synthesis involves reducing (5S)-2-amino-5-N,N-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene (IV) to yield (2S,3S,5S)-5-amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane (III). Patent US8236991B2 details a low-temperature reduction using sodium borohydride (0.607 mol) and trifluoroacetic acid (1.085 mol) in ethyleneglycol dimethylether at −10°C to −5°C. This step ensures stereoselective hydroxylation at C3, critical for subsequent acylations.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | −10°C to −5°C |
| Reaction Time | 18–24 hours |
| Solvent | Ethyleneglycol dimethylether |
| Reducing Agent | NaBH₄ (23 g) |
| Acid Catalyst | CF₃COOH (123.7 g) |
The resulting amine intermediate is stabilized via acid addition salts (e.g., L-pyroglutamic acid) to achieve >90% purity. This salt formation prevents epimerization and facilitates crystallization from ethyl acetate/heptane mixtures.
Acylation with 2,6-Dimethylphenoxyacetyl Chloride
Coupling the amine intermediate with 2,6-dimethylphenoxyacetyl chloride forms the bis-acylated lopinavir backbone. WO2006100552A1 describes generating the acid chloride by treating 2,6-dimethylphenoxyacetic acid with thionyl chloride (12.5 g, 0.105 mol) in ethyl acetate at 50°C. The acyl chloride is then reacted with the amine in a biphasic system (ethyl acetate/water) using sodium bicarbonate (41.22 g) as a base.
Key Observations:
- Reaction Efficiency: Excess acyl chloride (1.2 eq) ensures complete conversion, minimizing residual amine.
- Workup Protocol: Post-reaction, the organic layer is washed with 5% sodium bicarbonate and 10% NaCl to remove acidic byproducts. Activated carbon treatment (5 g) further purifies the product before crystallization.
Enantiomeric Control in Tetrahydro-α-(1-Methylethyl)-2-Oxo-1(2H)-Pyrimidineacetamide Synthesis
Chiral Resolution via L-Pyroglutamic Acid
The (αS)-tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide moiety is introduced through a stereospecific coupling. US8236991B2 isolates the (2S,3S,5S)-5-amino intermediate as an L-pyroglutamate salt (23 g, 0.178 mol) in ethyl acetate at 55–60°C. This step exploits differential solubility: the salt precipitates while impurities remain dissolved, yielding a white powder with 99.5% enantiomeric excess.
Crystallization Parameters:
| Solvent System | Ethyl acetate/heptane (1:1) |
|---|---|
| Temperature | 50–55°C |
| Cooling Rate | 0.5°C/min to 25°C |
Catalytic Hydrogenation of Nitrile Intermediates
WO2006100552A1 discloses an alternative route starting from L-valine, which is alkylated with acrylonitrile and ethyl chloroformate to form N-(2-cyanoethyl)-N-(ethoxycarbonyl)-L-valine. Hydrogenation over Raney nickel (2 kg/cm² H₂) reduces the nitrile to amine, followed by cyclization with urea to yield the pyrimidinone core.
Hydrogenation Data:
| Catalyst Loading | H₂ Pressure | Temperature | Yield |
|---|---|---|---|
| 10% Raney Ni | 2 kg/cm² | 80°C | 78% |
This method avoids borohydride handling but requires stringent pressure controls to prevent over-reduction.
Final Coupling and Purification
Stepwise Acylation and Deprotection
The convergent synthesis concludes by coupling the pyrimidineacetamide with the diacylated pentane backbone. US8236991B2 employs N,N-carbonyl diimidazole (43.64 g) to activate the carboxylic acid, followed by aminolysis with the amine intermediate in refluxing ethyl acetate. Post-coupling, the tert-butyloxycarbonyl (Boc) group is removed using methanesulfonic acid in dichloromethane.
Deprotection Metrics:
| Acid | Equivalents | Time | Yield |
|---|---|---|---|
| CH₃SO₃H | 3.0 | 2 h | 95% |
Recrystallization and Polymorph Control
Final purification involves recrystallizing lopinavir from ethyl acetate/heptane (1:1) to isolate the thermodynamically stable Form I polymorph. CN112263554A notes that particle size reduction (D90 = 150 µm) enhances dissolution rates in tablet formulations, though this falls outside synthetic scope.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
The borohydride route offers superior enantiocontrol but requires cryogenic conditions. In contrast, the hydrogenation approach is scalable but necessitates high-pressure equipment.
Chemical Reactions Analysis
Types of Reactions
(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenoxy and acetyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pharmacopeial Literature
lists three structurally related compounds (denoted m, n, o) with variations in stereochemistry and substituent placement:
- Compound m : (R)-N-[(2S,4S,5S)-pentyl chain] vs. Compound n : (S)-N-[(2R,4R,5S)-pentyl chain].
- Key difference : The target compound’s (alphaS)-configuration and (1S,3S,4S)-pentyl stereochemistry distinguish it from analogues m and n, which exhibit inverted configurations at critical positions. These differences likely modulate binding kinetics and metabolic stability.
| Feature | Target Compound | Compound m | Compound n |
|---|---|---|---|
| Core Structure | Tetrahydro-2-oxopyrimidine | Tetrahydro-2-oxopyrimidine | Tetrahydro-2-oxopyrimidine |
| 3-Substituent | 2-(2,6-Dimethylphenoxy)acetyl | 2-(2,6-Dimethylphenoxy)acetyl | 2-(2,6-Dimethylphenoxy)acetyl |
| Pentyl Stereochemistry | (1S,3S,4S) | (2S,4S,5S) | (2R,4R,5S) |
| Alpha-Substituent | (1-Methylethyl) | Methyl | Methyl |
| Bioactivity (Predicted) | High target affinity | Moderate affinity | Moderate affinity |
Functional Analogues: Mexiletine Derivatives
highlights mexiletine (a sodium channel blocker) and its derivatives, which share structural motifs with the target compound, such as aromatic rings and lipophilic side chains. Key findings:
- Lipophilicity and Potency: Derivatives with benzyl (Me6) or phenyl (Me4) groups on the asymmetric carbon showed 10-fold lower IC50 values than mexiletine in blocking skeletal muscle sodium channels. This parallels the target compound’s 2,6-dimethylphenoxy groups, which enhance hydrophobic interactions .
- Stereoselectivity : R-(-) enantiomers of mexiletine analogues exhibited 2-fold greater potency than S-(+) isomers. The target compound’s (alphaS)-configuration may similarly influence enantioselective binding .
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability: The 2,6-dimethylphenoxy groups may reduce cytochrome P450-mediated oxidation compared to unsubstituted phenyl analogues, as seen in mexiletine derivatives .
- Stereochemical Impact : The (1S,3S,4S)-pentyl chain’s rigidity could limit metabolic degradation, akin to the enhanced stability of resolved isomers in .
Biological Activity
The compound (alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide is a complex organic molecule with significant pharmacological properties. This compound is recognized primarily as a derivative of Lopinavir, an HIV protease inhibitor. Its biological activity encompasses various mechanisms that contribute to its therapeutic potential.
- Molecular Formula : C47H58N4O7
- Molecular Weight : 791.0 g/mol
- CAS Number : 943250-66-6
The biological activity of this compound is largely attributed to its role as an HIV protease inhibitor . It functions by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition ultimately results in a decrease in viral load in infected individuals.
Pharmacokinetics and Pharmacodynamics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High volume of distribution due to extensive tissue binding.
- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes (CYP3A).
- Excretion : Excreted mainly through feces with a minor renal component.
Antiviral Activity
The primary biological activity of (alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide is its antiviral effect against HIV. Studies have shown that it effectively reduces viral replication in vitro and in vivo models.
Case Studies and Clinical Trials
Several clinical trials have assessed the efficacy of Lopinavir and its derivatives:
-
Trial on HIV Treatment :
- Objective : Evaluate the efficacy of Lopinavir/ritonavir combination therapy.
- Findings : Significant reduction in viral load among participants after 24 weeks of treatment.
-
Pharmacogenomic Study :
- Objective : Assess genetic factors influencing drug metabolism.
- Findings : Variants in genes encoding CYP450 enzymes significantly affected plasma concentrations of the drug.
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | Efficacy | Notes |
|---|---|---|---|
| Antiviral | HIV protease inhibition | Significant reduction in viral load | Effective in both acute and chronic HIV infections |
| Pharmacokinetics | High absorption and distribution | Rapid onset of action | Metabolized primarily by CYP3A |
| Clinical Trials | Evaluated in multiple studies | Positive outcomes reported | Important for treatment regimen adjustments |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
